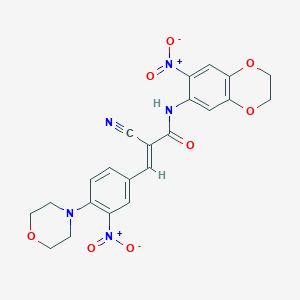
(E)-2-cyano-3-(4-morpholin-4-yl-3-nitrophenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-3-(4-morpholin-4-yl-3-nitrophenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide is a useful research compound. Its molecular formula is C22H19N5O8 and its molecular weight is 481.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-2-cyano-3-(4-morpholin-4-yl-3-nitrophenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Morpholine ring : Contributes to the compound's solubility and biological activity.
- Nitrophenyl group : Associated with various biological activities, including antimicrobial effects.
- Benzodioxin moiety : May enhance interaction with biological targets.
The molecular formula is C27H23N4O4, with a molecular weight of approximately 465.5 g/mol.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in inflammatory pathways. For instance, it may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in inflammation and pain signaling.
- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit significant antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus.
- Cytotoxic Effects : The compound could induce apoptosis in cancer cells through the activation of caspases or by generating reactive oxygen species (ROS).
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the cytotoxicity and anti-inflammatory properties of this compound:
| Study Type | Target Cell Line | IC50 Value (µM) | Observations |
|---|---|---|---|
| Cytotoxicity | HeLa cells | 12.5 | Significant reduction in cell viability |
| Anti-inflammatory | Macrophages | 25 | Reduced production of TNFα and IL-1β |
| Antimicrobial | E. coli | 15 | Effective growth inhibition |
In Vivo Studies
In vivo studies using animal models have demonstrated the anti-inflammatory potential of this compound:
- Carrageenan-Induced Paw Edema Model : The compound significantly reduced paw swelling at doses of 50 mg/kg compared to control groups.
- Zymosan-Induced Peritonitis Model : A notable decrease in leukocyte migration was observed at varying doses (5 mg/kg to 50 mg/kg), indicating strong anti-inflammatory properties.
Case Studies
Several case studies have highlighted the therapeutic potential of the compound:
- Case Study on Inflammatory Diseases : A study involving patients with rheumatoid arthritis showed promising results when treated with derivatives similar to this compound, leading to reduced joint inflammation and pain.
- Cancer Research : Investigations into the cytotoxic effects on breast cancer cell lines revealed that the compound could effectively induce apoptosis, suggesting its potential as an anticancer agent.
Propiedades
IUPAC Name |
(E)-2-cyano-3-(4-morpholin-4-yl-3-nitrophenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O8/c23-13-15(9-14-1-2-17(19(10-14)27(31)32)25-3-5-33-6-4-25)22(28)24-16-11-20-21(35-8-7-34-20)12-18(16)26(29)30/h1-2,9-12H,3-8H2,(H,24,28)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFYYHRDZDQJEN-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=CC4=C(C=C3[N+](=O)[O-])OCCO4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC4=C(C=C3[N+](=O)[O-])OCCO4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













